molecular formula C10H16N4O4 B15140584 4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

Cat. No.: B15140584
M. Wt: 256.26 g/mol
InChI Key: QXOJXEANLQPLRK-WJZMDOFJSA-N
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Description

4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its pyrimidine base attached to a sugar moiety, making it structurally similar to nucleotides found in DNA and RNA. It has significant applications in pharmaceutical and biochemical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one typically involves multi-step organic reactions. One common method includes the condensation of a pyrimidine derivative with a sugar moiety under controlled conditions. The reaction often requires the use of protecting groups to ensure the selective formation of the desired product. The final deprotection step yields the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Advanced purification techniques such as chromatography and crystallization are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine analogs.

Scientific Research Applications

4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in nucleic acid metabolism and enzyme interactions.

    Medicine: Investigated for its antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and diagnostic agents.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as polymerases and reverse transcriptases.

Comparison with Similar Compounds

Similar Compounds

    Lamivudine: A nucleoside analog used as an antiviral agent.

    Azvudine: Another nucleoside analog with antiviral properties.

    Cladribine: A nucleoside analog used in the treatment of certain cancers.

Uniqueness

4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one is unique due to its specific structural features and the presence of multiple functional groups that allow for diverse chemical modifications. Its ability to interfere with nucleic acid synthesis makes it a valuable compound in both research and therapeutic applications.

Properties

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H16N4O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3,11H2,1H3,(H2,12,13,17)/t5-,6+,7?,9-/m1/s1

InChI Key

QXOJXEANLQPLRK-WJZMDOFJSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)O)N

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N

Origin of Product

United States

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